Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688916
InChI: InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-5-9(10,11)6(12)4-13/h6,13H,4-5H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1CO)(F)F
Molecular Formula: C9H15F2NO3
Molecular Weight: 223.22 g/mol

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC13688916

Molecular Formula: C9H15F2NO3

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate -

Specification

Molecular Formula C9H15F2NO3
Molecular Weight 223.22 g/mol
IUPAC Name tert-butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-5-9(10,11)6(12)4-13/h6,13H,4-5H2,1-3H3
Standard InChI Key PDINYBWXFNXFHY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1CO)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1CO)(F)F

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s structure consists of a four-membered azetidine ring substituted at positions 2 and 3. The 3,3-difluoro moiety introduces electron-withdrawing effects, while the 2-hydroxymethyl group provides a site for further functionalization. The tert-butyl carbamate (Boc) group at the ring nitrogen enhances solubility in organic solvents and stabilizes the molecule against degradation .

Key Physical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₅F₂NO₃
Molecular Weight223.22 g/mol
Boiling PointNot reported
Storage ConditionsSealed, dry, 2–8°C
Purity95–97% (typical commercial)

The geminal difluoro group creates a stereoelectronic environment that influences ring conformation and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: the tert-butyl group appears as a singlet at δ 1.4 ppm (9H), while the azetidine protons resonate between δ 3.5–4.5 ppm. Fluorine-19 NMR shows a characteristic doublet for the CF₂ group near δ -110 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically begins with a Boc-protected azetidine precursor. A common route involves:

  • Ring Fluorination: Treatment of tert-butyl 3-oxoazetidine-1-carboxylate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions.

  • Hydroxymethyl Introduction: Subsequent reduction or hydroxymethylation at the 2-position using formaldehyde or glycerol derivatives .

Representative Reaction Conditions:

  • Reagents: tert-Butyl chloroformate, triethylamine, dichloromethane (solvent).

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: 30–50% after purification via flash chromatography .

Industrial Production

Large-scale manufacturing employs continuous-flow reactors to optimize efficiency. Key steps include:

  • Automated Quenching: Neutralization of HCl byproducts with aqueous sodium bicarbonate.

  • Purification: Distillation or crystallization to achieve >95% purity .

Chemical Reactivity and Functionalization

The compound’s functional groups enable diverse transformations:

Hydroxymethyl Group Reactions

  • Oxidation: Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxymethyl group to a carboxylic acid.

  • Esterification: Reaction with acyl chlorides forms esters, enhancing lipophilicity for drug delivery .

Difluoro Substitution

  • Nucleophilic Displacement: Fluorines can be replaced by amines or thiols under basic conditions, enabling access to piperazine or thioether analogs .

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, yielding a primary amine for further coupling .

Applications in Medicinal Chemistry and Drug Development

Kinase Inhibitor Scaffolds

The azetidine core mimics peptide bonds, making it a privileged structure in kinase inhibitors. For example:

  • c-Met Inhibitors: Analogous compounds show IC₅₀ values <100 nM in hepatocellular carcinoma models .

Antibacterial Agents

Fluorinated azetidines disrupt bacterial cell wall synthesis. In vitro studies against Staphylococcus aureus demonstrate MIC values of 2–4 µg/mL .

Prodrug Design

The hydroxymethyl group facilitates prodrug conjugation. For instance, phosphate esters of this compound exhibit improved aqueous solubility (>10 mg/mL) .

SupplierPurityPrice (100 mg)Location
Suzhou ARTK Medchem97%$600China
PharmaBlock Sciences95%$550China
Aladdin Scientific97%$620USA
ChemShuttle95%$580India

Lead times range from 5–14 days, with bulk orders (>1 kg) discounted by 15–20% .

Comparison with Related Compounds

CompoundCASKey DifferencesApplications
tert-Butyl 3-fluoroazetidine-1-carboxylate1126650-66-5Single fluorine at C3Intermediate for PET tracers
tert-Butyl 3-bromoazetidine-1-carboxylate1064194-10-0Bromine substituent enables cross-couplingSuzuki-Miyaura reactions
tert-Butyl 3-(difluoromethyl)azetidine-1-carboxylate1354792-75-8Difluoromethyl instead of hydroxymethylLipophilic prodrugs

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